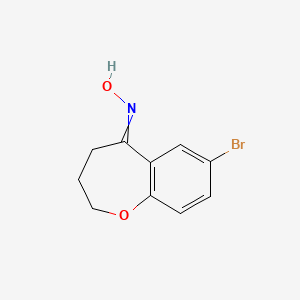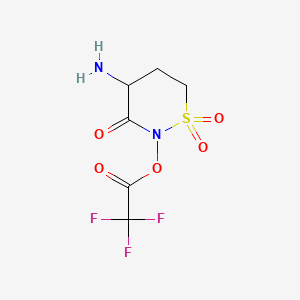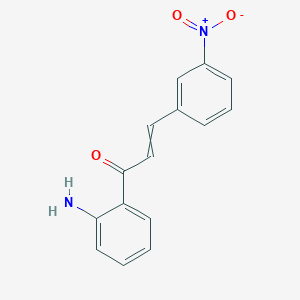
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole with ethanamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its action include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors.
1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone: A related compound with similar structural features but different functional groups.
Uniqueness: 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1006483-45-9 |
|---|---|
Fórmula molecular |
C9H17N3 |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(3-methyl-1-propylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-4-5-12-6-9(7(2)10)8(3)11-12/h6-7H,4-5,10H2,1-3H3 |
Clave InChI |
OQOKDQQDUPTRTA-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=N1)C)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)









![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)

![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)
